4-Methylindole
Overview
Description
4-Methylindole is a compound that has been the subject of various studies due to its relevance in different fields such as pharmacology and food science. It is known for its distinctive aroma and is a primary contributor to the flavor of lamb meat. The compound has been analyzed in various contexts, including its synthesis, molecular structure, and chemical properties .
Synthesis Analysis
The synthesis of 4-Methylindole and its derivatives has been explored through several methods. One approach involves the intramolecular palladium-catalyzed amidation followed by an in situ Suzuki cross-coupling reaction, which provides an efficient one-pot synthesis of novel 4-aryl-1-methyloxindoles . Another method includes the preparation of 3-(4-pyridinyl)methylindoles through the coupling of indoles with 4-pyridinecarboxaldehyde, yielding the desired products with good overall yield . Additionally, the synthesis of 4-substituted methylidene oxindoles has been achieved by the Knoevenagel condensation of oxindole with para-substituted aromatic aldehydes . These methods highlight the versatility and adaptability of synthetic routes to obtain 4-Methylindole derivatives.
Molecular Structure Analysis
The molecular structure of 4-Methylindole and its derivatives has been characterized using various techniques. X-ray crystallography has been employed to elucidate the structures of 4-substituted methylidene oxindoles, revealing the presence of hydrogen-bonded dimer assemblies and other supramolecular constructs . The solid-state structure of 4-methylpyrazole, a related compound, has also been determined, showing that it crystallizes as a trimer .
Chemical Reactions Analysis
The chemical reactions involving 4-Methylindole have been studied to understand its behavior under different conditions. For instance, the gas-phase chemical ionization of 3-methylindole using H3O+, NO+, and O2+ ions has been investigated, providing insights into the ion chemistry and kinetics necessary for the accurate characterization of this compound by selected ion flow tube mass spectrometry (SIFT-MS) .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Methylindole are crucial for its identification and application. The electronic absorption spectrum of 4-Methylindole has been recorded, identifying a π* ← π transition, which is analogous to the λ 2850 A system of indole . This spectral information is essential for understanding the electronic structure and reactivity of the compound. Additionally, the anti-inflammatory activity of certain 4-Methylindole derivatives has been characterized, with some showing greater inhibitory activity than ibuprofen in vivo .
Scientific Research Applications
DNA Charge Transport Studies
4-Methylindole has been instrumental in understanding the oxidative charge transport process in DNA. Studies using DNA assemblies with 4-methylindole as an artificial base have shown that it helps in exploring the mechanics of DNA charge transport. This has been accomplished using a combination of spectroscopic methods and biochemical studies, revealing insights into the charge transport through DNA duplexes, primarily through hopping among well-stacked domains of the helix defined by DNA sequence and dynamics (Pascaly, Yoo, & Barton, 2002).
Analytical Applications in Lipid Peroxidation
1-Methyl-2-phenylindole, a compound related to 4-methylindole, has shown potential in analytical chemistry, particularly in the assay of lipid peroxidation. It reacts with malondialdehyde and 4-hydroxyalkenals under specific conditions, forming a stable chromophore. This reaction has led to the development of new colorimetric assays for lipid peroxidation, providing valuable tools for biological and medical research (Gérard-Monnier et al., 1998).
Environmental Pollution Studies
Derivatives of 4-methylindole, like 3-methylindole, have been studied in the context of environmental pollution. Research focusing on the degradation of these compounds, particularly in wastewater, has been conducted using advanced treatment processes like ionizing radiation technology. This research is significant for understanding and mitigating the impact of such pollutants on the environment (He, Wang, & Wang, 2022).
Receptor Ligand Studies
Novel methylindoles, including 4-methylindole, have been identified as ligands of the human aryl hydrocarbon receptor (AhR). These studies have revealed the role of such compounds in modulating the transcriptional activity of AhRs, providing insights into the molecular interactions and potential applications in drug discovery (Štěpánková et al., 2018).
Metabolic and Toxicological Studies
Research involving 4-methylindole has extended into toxicology and pharmacology. Studies have investigated the metabolism of methylindoles in different species, shedding light on the enzymatic processes involved and potential toxic effects. Such research is critical for understanding species-specific responses and safety aspects of these compounds (Diaz & Squires, 2000).
Chemical Synthesis and Spectroscopy
Advancements in the synthesis of 4-methylindole derivatives and their spectroscopic analysis have also been a significant area of research. These studies contribute to the development of new synthetic methods and understanding the spectral properties of these compounds, which are vital for various applications in chemistry and materials science (Zhou et al., 2001).
Safety And Hazards
4-Methylindole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Future Directions
Indoles, including 4-Methylindole, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
properties
IUPAC Name |
4-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-7-3-2-4-9-8(7)5-6-10-9/h2-6,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOUSPYUWWUPPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167043 | |
Record name | 4-Methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylindole | |
CAS RN |
16096-32-5 | |
Record name | 4-Methylindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16096-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016096325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.586 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3338387XEA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.